molecular formula C24H29N3O3 B2808109 2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol CAS No. 899983-89-2

2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol

Cat. No.: B2808109
CAS No.: 899983-89-2
M. Wt: 407.514
InChI Key: DCWZCWFAUGYQQI-UHFFFAOYSA-N
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Description

2-(7’-Ethoxy-1-ethyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2’-yl)phenol is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a piperidine and a pyrazolo[1,5-c][1,3]benzoxazine moiety, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7’-Ethoxy-1-ethyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2’-yl)phenol typically involves multi-step organic reactions

  • Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core

      Starting Materials: 2-aminophenol and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, under reflux conditions, to form the benzoxazine ring.

  • Spirocyclization

      Starting Materials: The benzoxazine intermediate and 1-ethylpiperidine.

      Reaction Conditions: The spirocyclization is typically achieved using a Lewis acid catalyst like zinc chloride, under an inert atmosphere, to form the spiro linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the phenolic group to a quinone derivative.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction of the benzoxazine ring to a dihydro derivative.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride or bromine.

      Conditions: Carried out in the presence of a catalyst such as iron(III) chloride.

      Products: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The spiro linkage provides a rigid framework that can interact specifically with biological targets.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the phenolic group allows for further functionalization, enhancing its pharmacological profile.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-(7’-Ethoxy-1-ethyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2’-yl)phenol exerts its effects involves interaction with specific molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, while the spirocyclic structure provides a stable scaffold that enhances binding affinity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).

    Receptors: It can interact with receptor tyrosine kinases, modulating signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-7,9-dichloro-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
  • 2-(4-Methoxyphenyl)-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]

Uniqueness

Compared to these similar compounds, 2-(7’-Ethoxy-1-ethyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2’-yl)phenol features an ethoxy group and a phenolic hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

This detailed overview provides a comprehensive understanding of 2-(7’-Ethoxy-1-ethyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2’-yl)phenol, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(7-ethoxy-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-3-26-14-12-24(13-15-26)27-20(16-19(25-27)17-8-5-6-10-21(17)28)18-9-7-11-22(29-4-2)23(18)30-24/h5-11,20,28H,3-4,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWZCWFAUGYQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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